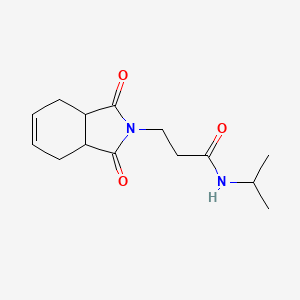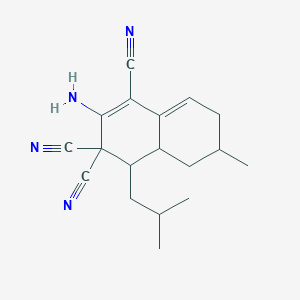
3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-N-isopropylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-N-isopropylpropanamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound is also known as A-836,339 and belongs to the class of compounds called cannabinoid receptor agonists.
Mechanism of Action
The mechanism of action of 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-N-isopropylpropanamide involves binding to the CB1 and CB2 cannabinoid receptors. This binding activates the receptors and leads to the modulation of various physiological processes, including pain, inflammation, and cancer cell growth. The exact mechanism of action is still being studied, but it is believed that this compound may act through the inhibition of the NF-κB pathway, which is involved in the regulation of inflammation and cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to have analgesic properties, which may make it a potential treatment for chronic pain. It also has anti-inflammatory properties, which may make it a potential treatment for inflammatory conditions such as arthritis. Additionally, this compound has been found to have anti-cancer properties, which may make it a potential treatment for various types of cancer.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-N-isopropylpropanamide in lab experiments include its high affinity for the CB1 and CB2 cannabinoid receptors, which makes it a useful tool for studying the physiological processes regulated by these receptors. Additionally, this compound has been extensively studied, and its mechanism of action is well understood. However, there are also limitations to using this compound in lab experiments. One limitation is that it may have off-target effects, which may complicate the interpretation of results. Additionally, this compound may have limited solubility in certain solvents, which may make it difficult to use in some experimental protocols.
Future Directions
There are several future directions for the study of 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-N-isopropylpropanamide. One direction is to further investigate its potential as a treatment for chronic pain, inflammation, and cancer. Another direction is to study its effects on other physiological processes, such as appetite and mood. Additionally, further research is needed to better understand its mechanism of action and to identify any potential side effects or safety concerns.
Synthesis Methods
The synthesis of 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-N-isopropylpropanamide is a complex process that involves several steps. The synthesis starts with the reaction of 3,4-dimethoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-isopropylpropan-2-amine to form the corresponding amide. The amide is then cyclized with phthalic anhydride to form the final product, this compound.
Scientific Research Applications
3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-N-isopropylpropanamide has been extensively studied for its potential therapeutic properties. It has been found to have a high affinity for the CB1 and CB2 cannabinoid receptors, which are involved in the regulation of pain, inflammation, and other physiological processes. This compound has been shown to have analgesic, anti-inflammatory, and anti-cancer properties in preclinical studies.
properties
IUPAC Name |
3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-propan-2-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-9(2)15-12(17)7-8-16-13(18)10-5-3-4-6-11(10)14(16)19/h3-4,9-11H,5-8H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKXVHFGWTUJEGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CCN1C(=O)C2CC=CCC2C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-2-{1-[(5-methyl-2-furyl)methyl]-3-oxo-2-piperazinyl}-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]acetamide](/img/structure/B6060468.png)
![3,4-dichloro-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B6060477.png)
![7-(4-fluorobenzyl)-2-(2-furoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6060482.png)
![N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-{[5-(methoxymethyl)-2-furyl]methyl}ethanamine](/img/structure/B6060496.png)
![1-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-N-[4-(1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6060501.png)
![1-[(1-butyryl-4-piperidinyl)carbonyl]-4-phenylpiperazine](/img/structure/B6060507.png)
![N-[2-(trifluoromethyl)-1H-benzimidazol-6-yl]isonicotinamide](/img/structure/B6060508.png)
![N-(4-fluoro-2-methylphenyl)-3-{1-[(1-methyl-6-oxo-1,6-dihydro-3-pyridazinyl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B6060516.png)
![5-chloro-2-hydroxy-3-methoxybenzaldehyde [4-[(2-bromo-4-methylphenyl)amino]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B6060522.png)
![5-bromo-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide](/img/structure/B6060531.png)
![7-[(6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6060543.png)

![1-cyclohexyl-N-[(2-methylphenyl)(4-pyridinyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6060562.png)
![5-chloro-2-[1-(4-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B6060563.png)